molecular formula C11H20N2O3 B3106722 tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate CAS No. 159991-18-1

tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

Cat. No.: B3106722
CAS No.: 159991-18-1
M. Wt: 228.29
InChI Key: AUXXIKSVHUSTOA-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate (CAS 159991-18-1 ) is a high-value, stereochemically defined bicyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a fused pyrrolidine-morpholine ring system, which provides a rigid, three-dimensional scaffold that is highly sought after in drug discovery for its potential to interact with biological targets . The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is a critical functional handle, allowing for facile deprotection and further functionalization under mild acidic conditions, making it an ideal intermediate for the synthesis of more complex molecules . Research into this compound and its analogs highlights its significance in exploring structure-activity relationships (SAR), particularly as the specific (4aR,7aS) stereochemical configuration has been shown to significantly influence both the compound's physicochemical properties and its biological activity . Its fused bicyclic structure contributes greater conformational rigidity compared to monocyclic morpholines, which can enhance binding specificity in enzyme active sites . As a key synthetic precursor, this Boc-protected amine is instrumental in developing novel pharmacophores for potential applications in treating infectious diseases and metabolic disorders . Researchers are advised to handle this material with appropriate personal protective equipment, including gloves and safety goggles, and to store it under argon at -20°C in amber vials to ensure long-term stability and prevent degradation of the Boc group . This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138027-02-8
Record name rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the octahydropyrrolo[3,4-b]morpholine core. The tert-butyl group is then introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol (varies slightly between sources: 228.2881 vs. 228.292 ).
  • CAS Registry : Multiple entries exist due to stereoisomerism, e.g., 1383428-22-5 (4aR,7aR) , 159991-15-8 (4aS,7aR) .
  • Stereochemistry : The (4aR,7aS) configuration defines its spatial arrangement, influencing reactivity and intermolecular interactions .

Applications: Primarily used as a building block in pharmaceutical synthesis, particularly for quinolone antibiotics and kinase inhibitors .

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl (4aR,7aR)-octahydropyrrolo[...] 1383428-22-5 4aR,7aR C₁₁H₂₀N₂O₃ 228.29 Opposite stereochemistry at 7a position; impacts diastereoselectivity in reactions .
tert-Butyl (4aS,7aR)-octahydropyrrolo[...] 159991-15-8 4aS,7aR C₁₁H₂₀N₂O₃ 228.2881 Altered ring puckering; may affect solubility .
rac-tert-Butyl (4aR,7aR)-3-oxo-octahydropyrrolo[...] 1250994-08-1 Racemic mixture C₁₁H₁₈N₂O₄ 242.27 Introduction of 3-oxo group increases polarity; used in lactam synthesis .

Functional Group Modifications

Compound Name CAS Number Functional Group Molecular Formula Key Differences
tert-Butyl 3-oxo-octahydropyrrolo[...] 1824433-47-7 Ketone (3-oxo) C₁₁H₁₈N₂O₄ Enhanced electrophilicity at C3; used in cross-coupling reactions .
tert-Butyl 4-benzyl-octahydropyrrolo[...] N/A Benzyl substituent C₁₈H₂₄N₂O₃ Increased lipophilicity; improves membrane permeability in drug candidates .
(3αR,6αS)-tert-Butyl hexahydropyrrolo[...] N/A Hexahydropyrrole C₁₀H₁₈N₂O₂ Simplified bicyclic structure; reduced steric hindrance .

Pharmacologically Relevant Derivatives

Compound Name CAS Number Structural Feature Application
tert-Butyl 2’-chloro-6’-oxo-...spiro[...] N/A Spirocyclic quinoline core Intermediate in antiviral agents .
tert-Butyl 5-(1H-benzotriazole-5-carbonyl)... N/A Benzotriazole acyl group Inhibitor of proteolytic enzymes .

Biological Activity

tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1383428-22-5

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A study examining the antimicrobial effects of related pyrrolidine derivatives found that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and function.

Case Study: Synthesis and Evaluation

In a recent study published in ResearchGate, researchers synthesized various derivatives of octahydropyrrolo compounds and evaluated their biological activities through High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. The study highlighted that modifications at the carboxylate position significantly influenced the biological activity of these compounds, suggesting structure-activity relationships (SAR) that could guide future drug design efforts .

Data Table: Summary of Biological Activities

Activity Type Compound Activity Observed Reference
AntimicrobialThis compoundInhibition of bacterial growth
Enzyme InhibitionSimilar pyrrolidine derivativesInhibition of specific metabolic enzymes
Receptor ModulationRelated compoundsModulation of receptor-mediated responses

Research Findings

  • Stereochemistry Impact : The stereochemical configuration at the 4a and 7a positions significantly affects the biological activity. Studies have shown that the (4aR,7aS) isomer displays enhanced activity compared to its counterparts .
  • Potential Drug Development : Given its structural similarities to known pharmacophores, this compound may serve as a lead compound in developing new therapeutic agents targeting infectious diseases and metabolic disorders.

Q & A

Basic: What methods are recommended for characterizing the structural identity and purity of tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm stereochemistry and verify the presence of key functional groups (e.g., tert-butyl, morpholine ring). For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula C11H18N2O4C_{11}H_{18}N_2O_4 (MW 242.28) to confirm molecular weight .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O) from the carboxylate group (~1700 cm1^{-1}) and morpholine/pyrrolo ring vibrations .
  • Chromatography: HPLC or LC-MS with a C18 column can assess purity (>95% by area normalization), using acetonitrile/water gradients with 0.1% formic acid .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use closed systems to minimize aerosol formation .
  • Respiratory Protection: For powder handling, use NIOSH-approved P95 respirators or EU-standard P1 filters. In high-exposure scenarios (e.g., spills), upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Waste Disposal: Collect organic waste in sealed containers labeled for halogenated/organic solvents. Avoid drainage due to potential environmental toxicity .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and stereochemical fidelity?

Methodological Answer:

  • Reaction Conditions: Use acetonitrile as a solvent with triethylamine (2 eq.) at 50°C for 4 hours to promote Boc-protection reactions, as demonstrated in stepwise coupling protocols .
  • Catalysis: Tetrabutylammonium bromide (TBAB) can enhance nucleophilic substitution efficiency in heterocyclic systems .
  • Stereochemical Control: Employ chiral HPLC (e.g., Chiralpak IA column) with methanol/isopropanol mobile phases to resolve enantiomers. Monitor diastereomeric excess via 1^1H NMR splitting patterns .

Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography: Determine absolute configuration using single-crystal diffraction, particularly for spirocyclic or fused-ring derivatives .
  • 2D NMR (COSY, NOESY): Resolve overlapping signals in the morpholine-pyrrolo ring system. For example, NOESY can confirm axial vs. equatorial proton orientations in the octahydro framework .
  • Dynamic NMR: Study ring-flipping dynamics in the pyrrolo-morpholine system by variable-temperature 1^1H NMR to assess conformational stability .

Basic: How should this compound be stored to maintain stability during long-term studies?

Methodological Answer:

  • Storage Conditions: Store under argon at –20°C in amber glass vials to prevent light-induced degradation. Desiccate using silica gel to avoid hydrolysis of the Boc group .
  • Stability Monitoring: Perform periodic LC-MS checks (every 6 months) to detect decomposition products, such as tert-butanol or morpholine ring-opened derivatives .

Advanced: What strategies are effective for evaluating the biological activity of derivatives in pharmacological studies?

Methodological Answer:

  • QSAR Modeling: Correlate substituent effects (e.g., fluorine or methoxy groups) with antibacterial activity using molecular docking against DNA gyrase (target for quinolone analogs) .
  • In Vitro Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative pathogens .
  • Metabolic Stability: Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS quantification of parent compound depletion .

Advanced: How can researchers address conflicting data in toxicity profiles reported for this compound?

Methodological Answer:

  • Data Reconciliation: Cross-reference acute toxicity studies (e.g., OECD 423) with in vitro cytotoxicity assays (MTT or LDH release in HepG2 cells) to validate discrepancies .
  • Metabolite Identification: Use LC-HRMS to identify toxic metabolites (e.g., dealkylated morpholine derivatives) that may explain variability in reproductive toxicity data .
  • Dose-Response Curves: Conduct repeat-dose studies (28-day OECD 407) to establish NOAEL (No Observed Adverse Effect Level) thresholds .

Advanced: What mechanistic insights guide the design of novel reactions involving this compound?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor Boc deprotection rates under acidic conditions (e.g., HCl/dioxane) .
  • DFT Calculations: Model transition states for ring-forming steps (e.g., cyclization to pyrrolo-morpholine) to predict regioselectivity and activation energies .
  • Isotopic Labeling: Incorporate 13^{13}C-labeled tert-butyl groups to track reaction pathways via NMR or MS .

Basic: What are the key regulatory considerations for using this compound in preclinical studies?

Methodological Answer:

  • GLP Compliance: Document synthesis protocols, impurity profiles, and stability data per ICH Q2(R1) guidelines .
  • Safety Testing: Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to rule out genotoxicity .
  • Environmental Impact: Follow REACH regulations for disposal and report ecotoxicity data (e.g., Daphnia magna acute toxicity) .

Advanced: How can enantiomeric purity be ensured during large-scale synthesis?

Methodological Answer:

  • Chiral Resolution: Use preparative SFC (Supercritical Fluid Chromatography) with Chiralcel OD-H columns and CO2_2/methanol mobile phases .
  • Asymmetric Catalysis: Employ Ru-BINAP catalysts for hydrogenation steps to achieve >99% enantiomeric excess (ee) .
  • Crystallization-Induced Diastereomer Resolution: Add chiral auxiliaries (e.g., L-tartaric acid) to precipitate undesired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.